molecular formula C10H9NO4S B8129542 8-methoxyquinoline-5-sulfonic Acid

8-methoxyquinoline-5-sulfonic Acid

Cat. No.: B8129542
M. Wt: 239.25 g/mol
InChI Key: AFPQUGBYSAOVCN-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-5-sulfonic acid is an organic compound with the molecular formula C10H9NO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxyquinoline-5-sulfonic acid typically involves the sulfonation of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorosulfonic acid, which results in the formation of 8-methoxyquinoline-5-sulfonyl chloride. This intermediate can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxyquinoline-5-sulfonic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in biological pathways. The sulfonic acid group enhances its binding affinity to certain molecular targets, making it effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxyquinoline-5-sulfonic acid is unique due to its methoxy group, which imparts different chemical properties compared to its hydroxyl counterpart. This difference can affect its reactivity and binding affinity in various applications .

Properties

IUPAC Name

8-methoxyquinoline-5-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-15-8-4-5-9(16(12,13)14)7-3-2-6-11-10(7)8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQUGBYSAOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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